6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
6-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, where a benzylpiperidine derivative reacts with an intermediate compound.
Final Coupling and Functionalization: The final step involves coupling the piperidine derivative with the triazolopyrimidine core, followed by functionalization to introduce the oxoethyl and ethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are common for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydroxyl derivatives of the oxoethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its triazolopyrimidine core is a privileged structure in medicinal chemistry, often used in the design of enzyme inhibitors and receptor modulators.
Biology
Biologically, this compound has shown potential as a pharmacophore in the development of drugs targeting central nervous system disorders. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. They have shown promise in preclinical studies for the treatment of conditions such as depression, anxiety, and neurodegenerative diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets often include enzymes or receptors involved in neurotransmission. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- 6-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Uniqueness
Compared to similar compounds, 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which can influence its pharmacokinetic properties and biological activity. The presence of the ethyl group at the 3-position of the triazolopyrimidine ring can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.
This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-2-26-19-18(22-23-26)20(28)25(14-21-19)13-17(27)24-10-8-16(9-11-24)12-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACWDXMHJYAWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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